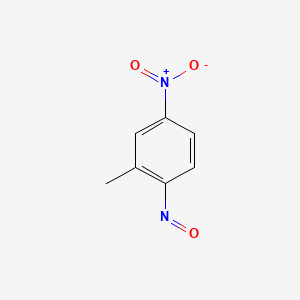

2-methyl-4-nitro-1-nitrosobenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-nitro-1-nitrosobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c1-5-4-6(9(11)12)2-3-7(5)8-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYRPJHNDONQKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8069199 | |

| Record name | Benzene, 2-methyl-4-nitro-1-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57610-10-3 | |

| Record name | 2-Methyl-4-nitro-1-nitrosobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57610-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2-methyl-4-nitro-1-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057610103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2-methyl-4-nitro-1-nitroso- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2-methyl-4-nitro-1-nitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 2-methyl-4-nitro-1-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reduction Oxidation Coordination Pathway:this Pathway Highlights the Dual Functionality of an Electrochemical Cell, Where Both Reduction at the Cathode and Oxidation at the Anode Contribute to the Degradation Process.ingentaconnect.comresearchgate.netthe Nitro Group of the Parent Compound is First Reduced at the Cathode. in the Case of Nitrobenzene, It is Primarily Reduced to Aniline.ingentaconnect.commdpi.comthis Newly Formed, Less Stable Intermediate is then Transported to the Anode, Where It Undergoes Oxidation. Aniline Can Be Oxidized to Intermediates Like 4 Aminophenol, Which Are then Further Degraded and Mineralized, Following a Similar Course to the Direct Oxidation Pathway Involving Ring Opening.ingentaconnect.comresearchgate.netthis Coordinated Action of Reduction Followed by Oxidation is Particularly Significant in Undivided Electrochemical Cells Where Products from the Cathode Can Freely Migrate to the Anode.ingentaconnect.com

The table below summarizes the key aspects of these distinct degradation pathways observed in studies of nitrobenzene (B124822), a representative nitroarene analog.

| Feature | Direct Oxidation Pathway | Reduction-Oxidation Coordination Pathway |

| Primary Initial Step | Attack by hydroxyl radicals (•OH) at the anode. mdpi.com | Reduction of the nitro group at the cathode. ingentaconnect.comresearchgate.net |

| Key Initial Intermediate | Hydroxylated derivatives (e.g., Nitrophenols). mdpi.com | Amine derivatives (e.g., Aniline). ingentaconnect.commdpi.com |

| Location of Key Reactions | Primarily at the anode surface. mdpi.com | Initial step at the cathode, subsequent steps at the anode. ingentaconnect.com |

| Significance | Direct breakdown of the parent molecule. | Transforms the molecule into a more easily oxidizable form. mdpi.com |

Further research into the electrochemical degradation of nitrobenzene has identified numerous intermediate products, providing evidence for these complex reaction pathways. The following table lists some of the common intermediates detected during these studies.

| Intermediate Compound | Formula | Pathway Implicated |

| o-Nitrophenol | C₆H₅NO₃ | Oxidation mdpi.com |

| m-Nitrophenol | C₆H₅NO₃ | Oxidation mdpi.com |

| p-Nitrophenol | C₆H₅NO₃ | Oxidation ingentaconnect.commdpi.com |

| Aniline (B41778) | C₆H₇N | Reduction-Oxidation ingentaconnect.commdpi.com |

| 4-Aminophenol | C₆H₇NO | Reduction-Oxidation ingentaconnect.com |

| Hydroquinone | C₆H₆O₂ | Oxidation / Reduction-Oxidation ingentaconnect.comingentaconnect.com |

| Benzoquinone | C₆H₄O₂ | Oxidation / Reduction-Oxidation ingentaconnect.comingentaconnect.com |

| Maleic acid | C₄H₄O₄ | Oxidation / Reduction-Oxidation ingentaconnect.comingentaconnect.com |

| Oxalic acid | C₂H₂O₄ | Oxidation / Reduction-Oxidation ingentaconnect.comingentaconnect.com |

Chemical Reactivity and Transformation Pathways of 2 Methyl 4 Nitro 1 Nitrosobenzene Derivatives

Fundamental Reactivity Modes of the Nitroso Group

The nitroso moiety is a hub of chemical activity, capable of engaging in a diverse array of reactions. researchgate.net This versatility stems from its electronic structure, which allows it to interact with a wide range of reaction partners. researchgate.netresearchgate.net

Nitrosoarenes are well-established electrophiles in organic synthesis. rsc.orgresearchgate.net The electrophilicity is centered on both the nitrogen atom of the nitroso group and the electron-deficient aromatic ring. nih.gov In the case of 2-methyl-4-nitro-1-nitrosobenzene, the potent electron-withdrawing effect of the para-nitro group significantly enhances the electrophilic character of the molecule. researchgate.net This makes the aromatic ring highly susceptible to nucleophilic attack. nih.govresearchgate.net

Reactions with nucleophiles can occur at several positions: the aromatic ring (at positions bearing hydrogen or other groups), or the nitroso group itself. nih.gov The attack on the aromatic ring is a key step in nucleophilic aromatic substitution (SNAr) reactions. nih.govd-nb.info The presence of the nitro group deactivates the ring for electrophilic substitution but activates it for nucleophilic substitution, particularly at the positions ortho and para to it. d-nb.infomdpi.com

Computational studies on similar nitroaromatics have shown that nucleophilic addition to the ring is a critical, often rate-limiting, step. mdpi.com The addition can lead to the formation of intermediate σ-adducts, which can then evolve to the final substitution products. nih.govd-nb.info The nitroso group itself can also act as an electrophilic center, reacting with nucleophiles at the nitrogen or oxygen atom. stackexchange.com For instance, organocatalytic reactions using proline have shown that nitrosobenzene (B162901) can act as an electrophile at the oxygen atom. stackexchange.com

Table 1: Electrophilic Reactions of Nitrosoarenes

| Reactant Type | Site of Attack on Nitrosoarene | Product Type | Reference |

|---|---|---|---|

| Nucleophiles (e.g., carbanions, amines) | Aromatic Ring | SNAr products | nih.govd-nb.info |

| Nucleophiles | Nitroso Group (Nitrogen) | Substituted amines, hydroxylamines | wikipedia.org |

| Enamines (Proline-catalyzed) | Nitroso Group (Oxygen) | α-Aminoxylation products | stackexchange.com |

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic systems. wikipedia.orglibretexts.org Nitrosoarenes are excellent partners in various cycloaddition reactions, most notably the hetero-Diels-Alder reaction and cycloadditions with alkynes. wikipedia.orgnih.gov

The nitroso group is a potent dienophile in hetero-Diels-Alder reactions, reacting with conjugated dienes to form six-membered 1,2-oxazine heterocycles. wikipedia.orgnih.gov This reaction, often referred to as the Nitroso Diels-Alder (NDA) reaction, is a highly efficient method for introducing a 1,4-amino-oxo functionality into a molecule. nih.gov The reaction typically proceeds under mild conditions, is atom-economical, and is compatible with a wide range of functional groups. nih.gov

The NDA reaction is a [4+2] cycloaddition where the nitrosoarene acts as the 2π component. wikipedia.orglibretexts.org The reaction is generally considered to be a concerted process, although theoretical studies suggest that the transition states can be highly asynchronous. acs.orgresearchgate.net The regioselectivity of the reaction is influenced by a delicate balance of frontier molecular orbital (FMO) interactions, electrostatics, and steric effects. acs.org Electron-withdrawing substituents on the nitrosoarene, such as the nitro group in this compound, are known to accelerate the reaction. nih.gov Conversely, electron-donating groups on the diene facilitate the reaction. libretexts.org The stereospecificity of the Diels-Alder reaction ensures that the stereochemistry of the reactants is transferred to the product. libretexts.org

Table 3: Key Features of the Nitroso Diels-Alder (NDA) Reaction

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | [4+2] Hetero-Diels-Alder Cycloaddition | wikipedia.orgresearchgate.net |

| Reactants | Conjugated Diene + Nitrosoarene (Dienophile) | nih.gov |

| Product | 1,2-Oxazine derivative | wikipedia.orgnih.gov |

| Mechanism | Concerted, often with an asynchronous transition state | acs.orglibretexts.org |

| Substituent Effects | Electron-withdrawing groups on nitrosoarene accelerate the reaction | nih.gov |

Cycloaddition with Alkynes: Formation of N-Hydroxyindoles and Derivatives

The thermal reaction between nitrosoarenes and alkynes provides a direct route to N-hydroxyindoles. acs.orgnih.govacs.org This transformation is significant as it constructs the indole (B1671886) core, a prevalent motif in pharmaceuticals and natural products. The reaction of a nitrosoarene, such as this compound, with an alkyne proceeds to form N-hydroxyindoles, which can be labile but can be trapped in situ, for example, by alkylation to yield more stable N-alkoxyindoles. nih.gov

Kinetic and computational studies have extensively probed the mechanism of this cycloaddition. nih.govacs.orgresearchgate.netnih.gov The reaction is determined to be first-order in both the nitrosoarene and the alkyne. acs.orgnih.gov A stepwise mechanism is favored over a concerted one. nih.govacs.orgresearchgate.net The proposed pathway involves an initial, rate-limiting N-C bond formation between the nitroso nitrogen and a terminal alkyne carbon, generating a polar, vinyl diradical intermediate. nih.govacs.orgnih.gov This intermediate then undergoes rapid cyclization via C-C bond formation, followed by tautomerization to afford the N-hydroxyindole product. nih.gov

The reaction rate is accelerated by electron-withdrawing groups on the nitrosoarene and electron-donating groups on the alkyne. nih.govacs.org This is consistent with the proposed mechanism where the nitrosoarene acts as an electrophile. Therefore, this compound, with its electron-withdrawing nitro group, would be expected to be a reactive substrate in this transformation.

Mechanistic Investigations: Stepwise Diradical Cycloaddition

While direct studies on the cycloaddition of this compound are not extensively detailed in the provided results, the general reactivity of nitrosoarenes in cycloaddition reactions suggests a plausible mechanistic framework. The [3+2] cycloaddition reactions of nitro-substituted nitrile N-oxides with alkenes have been shown to proceed via a polar, one-step mechanism. mdpi.com However, for nitrosoarenes, a stepwise diradical mechanism is often considered, particularly in non-polar [3+2] cycloadditions. mdpi.com This pathway involves the initial formation of a diradical intermediate, which then cyclizes to form the final product. The presence of the nitro group in this compound would significantly influence the stability of such an intermediate, thereby affecting the reaction pathway. Further computational and experimental studies are needed to definitively establish the mechanism for this specific compound.

Substituent Effects on Reaction Kinetics and Regioselectivity

Substituents on the aromatic ring play a critical role in modulating the kinetics and regioselectivity of reactions involving nitrosobenzene derivatives. The electrophilic character of the nitroso group is a key determinant of its reactivity.

In reactions such as the Baeyer-Mills condensation, electron-poor nitrosobenzenes react more readily with electron-rich anilines. nih.govbeilstein-journals.org The nitro group at the para position and the methyl group at the ortho position in this compound both influence its electrophilicity. The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution but enhances the electrophilicity of the nitroso nitrogen. libretexts.orgchemguide.co.uk Conversely, the methyl group is an electron-donating group, which activates the ring. chemguide.co.uk

A systematic study on the fragmentation of 4-nitrobenzyl carbamates revealed that electron-donating substituents on the benzyl (B1604629) ring accelerate the reaction rate, which is consistent with a mechanism involving the stabilization of a developing positive charge on the benzylic carbon. rsc.org This highlights the significant impact of substituent electronic effects on reaction kinetics.

Kinetic Isotope Effect Studies

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by identifying the rate-determining step. nih.govchemrxiv.orgnih.gov In the context of nitrosoarene reactions, KIEs have provided evidence for reversible intermediate formation in the nitrosoarene ene reaction. researchgate.net

For the nitrosoarene ene reaction with deuterium-labeled 2,3-dimethyl-2-butenes, significant intramolecular primary isotope effects were observed. researchgate.net However, intermolecular competition experiments showed smaller KIEs, suggesting the reversible formation of an intermediate, such as an aziridine (B145994) N-oxide or a polarized diradical. researchgate.net This reversibility is a key mechanistic feature influenced by the steric and electronic properties of the nitrosoarene.

While specific KIE studies on this compound were not found in the search results, the principles from related systems can be applied. A large kinetic isotope effect (kH/kD of 12.8) was observed in the hydrogen-transfer reaction of ascorbic acid with a nitroxide radical, suggesting the involvement of quantum mechanical tunneling. rsc.org Such studies on this compound could provide deep insights into the transition states of its reactions.

Condensation and Coupling Reactions

Condensation and coupling reactions are cornerstone transformations for nitroso compounds, leading to the formation of diverse and valuable chemical structures.

Baeyer-Mills Reaction: Condensation with Anilines to Azobenzenes

The Baeyer-Mills reaction is a classic and widely used method for the synthesis of unsymmetrical azobenzenes through the condensation of a nitrosobenzene derivative with an aniline (B41778). nih.govbeilstein-journals.orgresearchgate.net The reaction is typically most efficient when an electron-poor nitrosobenzene is reacted with an electron-rich aniline. nih.govbeilstein-journals.org Given the electron-withdrawing nitro group, this compound is an excellent candidate for this reaction.

The proposed mechanism involves the nucleophilic attack of the aniline on the nitroso group, which can be catalyzed by either acid or base. nih.govresearchgate.net The reaction often faces challenges with the stability of the nitroso compound and the potential for side reactions, such as the formation of azoxybenzene (B3421426) byproducts. nih.govchemrxiv.org To circumvent the handling of potentially unstable nitroso compounds, in-situ generation from the corresponding aniline followed by a telescoped Baeyer-Mills reaction has been developed, including in continuous flow setups. chemrxiv.org

Table 1: Examples of Baeyer-Mills Reaction Conditions and Yields

| Nitrosoarene | Aniline | Conditions | Product | Yield (%) | Reference |

| Nitrosobenzene | Aniline | Acetic acid, heat | Azobenzene | Varies | nih.gov |

| Substituted Nitrosobenzenes | Various Anilines | Continuous flow, 70°C | Unsymmetrical Azobenzenes | Moderate to high | chemrxiv.org |

| Nitrosobenzene | N,N-dimethylaniline | Not specified | Azoxybenzene (side-product) | Significant | nih.gov |

Ehrlich-Sachs Reaction: Condensation with Active Methylene (B1212753) Compounds

The Ehrlich-Sachs reaction involves the condensation of an aromatic nitroso compound with a compound containing a reactive methylene group in the presence of a base, typically leading to the formation of an azomethine (anil). sciencemadness.org This reaction can sometimes be complicated by the formation of nitrone and azoxy byproducts. sciencemadness.org

A modified procedure using absolute methanol (B129727) as the solvent and anhydrous potassium carbonate as the condensing agent has been shown to produce the desired azomethine in good yield, free from byproducts. sciencemadness.org This method has been successfully applied to various active methylene compounds and nitrosoanilines.

Table 2: Examples of Ehrlich-Sachs Reaction Products

| Active Methylene Compound | Nitroso Compound | Product | Reference |

| Cyanoacetamide | p-Nitrosodimethylaniline | Cyanoglyoxylamide-p-dimethylaminophenylazomethine | sciencemadness.org |

| Benzyl cyanide | p-Nitrosodimethylaniline | Benzoyl cyanide p-dimethylaminophenylazomethine | sciencemadness.org |

| Oxindole | p-Nitrosodimethylaniline | Isatin-3-p-dimethylaminophenylazomethine | sciencemadness.org |

O-Nitroso-Aldol Reactions

The nitroso-aldol reaction is a versatile method for the α-functionalization of carbonyl compounds, where a nitrosoarene acts as an electrophile. nih.govcsic.es Depending on whether the nucleophilic enolate attacks the nitrogen or the oxygen atom of the nitroso group, the reaction can lead to either α-hydroxyamino (N-adduct) or α-aminoxy (O-adduct) carbonyl compounds, respectively. csic.es

The regioselectivity of the nitroso-aldol reaction can often be controlled by the choice of catalyst and reaction conditions. nih.govcsic.es Both metal-catalyzed and organocatalytic asymmetric versions of this reaction have been developed, providing enantioselective access to optically active α-aminoxy and α-hydroxyamino carbonyl compounds. nih.govcsic.esresearchgate.netnih.gov For instance, silver-BINAP catalyst systems have been used for enantioselective α-aminoxylation. nih.gov A tandem O-nitroso aldol/Michael reaction has also been developed to produce nitroso Diels-Alder adducts with high enantioselectivity. researchgate.netnih.gov

Oxidative and Reductive Transformations

The oxidation of a nitroso group to a nitro group is a fundamental transformation in organic chemistry. For this compound, this would result in the formation of 1-methyl-2,4-dinitrobenzene. This transformation is conceptually the reverse of the partial reduction of a dinitro compound. While specific studies on the oxidation of this compound are not prevalent in the provided search results, the general oxidation of nitroso compounds to nitro compounds is a well-established reaction.

In a related context, the synthesis of 1-chloro-2-methyl-4-nitrobenzene has been achieved through the oxidation of 4-chloroaniline (B138754) using peroxy trifluoroacetic acid to yield 4-nitrochlorobenzene, which is then methylated. mdpi.com This highlights a synthetic route where a nitro group is introduced via oxidation of an amino group, which proceeds through a nitroso intermediate.

The reduction of the nitroso group in this compound, along with the existing nitro group, leads to the formation of the corresponding diamino compound, 2-methyl-1,4-benzenediamine. The reduction of nitroarenes to anilines is a cornerstone reaction in organic synthesis, often serving as a key step in the production of dyes, pharmaceuticals, and other important chemicals. acs.org

A variety of reducing agents and catalytic systems can be employed for this transformation. Traditional methods often utilize metals such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl). quora.com For instance, the reduction of nitrobenzene (B124822) to aniline is commonly achieved with Sn/HCl or Fe/HCl. quora.com

More modern and selective methods have also been developed. Electrocatalytic reduction using a polyoxometalate redox mediator in aqueous solution at room temperature offers a highly selective route to anilines from nitrobenzenes, avoiding harsh conditions and the use of hydrogen gas. acs.org Catalytic transfer hydrogenation, using a hydrogen donor like sodium sulfide (B99878) (Na₂S·9H₂O) with a catalyst such as iron-doped molybdenum disulfide (Fe-MoS₂), has also been shown to be effective for the selective reduction of nitro groups. chemrxiv.org

The reduction of polynitro compounds can sometimes be controlled to selectively reduce one nitro group. spcmc.ac.in For example, the use of sulfide ions as a reducing agent can, under the right conditions, selectively reduce one of two nitro groups on an aromatic ring. spcmc.ac.in This selectivity is attributed to the decreasing reducing power of the reagent as the reaction progresses. spcmc.ac.in

Table 2: Common Reagents for the Reduction of Nitroarenes to Anilines

| Reagent/System | Conditions | Comments |

| Sn/HCl or Fe/HCl | Acidic | A classic and widely used method. quora.com |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Room temperature, ~5 atm H₂ | Effective and clean reduction. quora.com |

| Electrocatalytic Reduction (Polyoxometalate mediator) | Aqueous, Room Temperature | Highly selective, avoids harsh reagents. acs.org |

| Fe-MoS₂/Na₂S·9H₂O | Ambient | High selectivity towards anilines. chemrxiv.org |

A novel, transition-metal-free oxidative C-C bond cleavage of esters and dicarbonyl compounds has been reported, which is mediated by nitrosobenzene. nih.gov This process involves the addition of a carbanion to nitrosobenzene, leading to the cleavage of a carbon-carbon bond. nih.gov While this reaction has been demonstrated on a range of ester and β-dicarbonyl substrates, its direct application to cleave the methyl group from a compound like this compound is not explicitly detailed but represents a potential transformation pathway based on the reactivity of the nitroso group. nih.gov

Mechanistic studies, including ReactIR experiments, on the nitrosobenzene-mediated oxidative decarboxylation of esters have provided significant insights into the reaction pathway. nih.gov These studies indicate that the reaction proceeds through the fragmentation of a previously unobserved heterocyclic intermediate, an oxazetidin-4-one. nih.gov This intermediate is characterized by a strong infrared stretching frequency at 1846 cm⁻¹. nih.gov The formation and subsequent fragmentation of this oxazetidin-4-one ring system are key to the C-C bond cleavage process. nih.gov This mechanistic understanding has allowed for the expansion of this protocol to the cleavage of ketones in various β-ketoester and 1,3-diketone substrates. nih.gov

Oxidative C-C Bond Cleavage Reactions

Photochemical Transformations

The photochemistry of nitroaromatic compounds is a rich and varied field. The irradiation of nitrobenzene derivatives can lead to a range of transformations, including hydrogen abstraction, rearrangement, and reduction. electronicsandbooks.com For instance, the photoreduction of 4-nitropyridine (B72724) in propan-2-ol is believed to proceed via initial hydrogen abstraction. electronicsandbooks.com

A notable photochemical reaction is the rearrangement of certain nitro compounds. For example, 2-nitrofuran (B122572) and 2-nitropyrrole undergo photorearrangement upon irradiation to form hydroxyimino-furanone and -pyrrolone derivatives, respectively. electronicsandbooks.com This type of rearrangement has also been observed in sterically hindered nitrobenzene derivatives. electronicsandbooks.com The proposed mechanism involves the formation of an oxaziridine (B8769555) intermediate, which then cleaves to give the final product. electronicsandbooks.com

The photochemical reduction of nitrobenzene to aniline can be achieved using photocatalysts like titanium dioxide (TiO₂) with a hydrogen donor. researchgate.net Another photochemical reaction involving nitrosobenzene is its conversion to azoxybenzene when irradiated under visible light in an alcohol suspension of cerium(IV) oxide (CeO₂). researchgate.net This reaction proceeds through the photoexcitation of CeO₂, which reduces nitrosobenzene to N-phenylhydroxylamine, followed by condensation with another molecule of nitrosobenzene. researchgate.net

While specific photochemical studies on this compound were not found, the known photochemical behavior of related nitro and nitroso compounds suggests that it could undergo similar transformations, such as reduction of the nitro or nitroso group, or potentially rearrangement, depending on the reaction conditions and the presence of sensitizers or photocatalysts.

Photoinduced Diverse Reactivity with Diazo Compounds: Synthesis of N,O-Containing Structures

The photoinduced reactions of nitrosoarenes with diazo compounds present a versatile method for the synthesis of structures containing nitrogen and oxygen (N,O-containing structures). researchgate.net Under visible light irradiation, nitrosoarenes can act as a mild oxygen source, oxidizing an in situ generated carbene intermediate from the diazo compound. nih.gov This process represents an oxygen-transfer reaction.

Alternatively, under UV light, a formal [2+2] cycloaddition can occur between the nitrosoarene and the diazo compound. nih.gov This diverse reactivity, tunable by the wavelength of light, allows for the selective synthesis of different N,O-containing products. Diazo compounds are recognized as valuable and versatile reagents in modern organic synthesis due to their high reactivity and ease of preparation. rsc.org Their use in rhodium-catalyzed chelation-assisted C-H activation/annulation reactions has enabled the efficient and environmentally friendly synthesis of a wide variety of nitrogen-containing heterocyclic scaffolds. rsc.org

Photolysis Mechanisms: Phenyl Radical and Nitric Oxide Formation

The photolysis of nitrosoarenes, such as nitrosobenzene, can lead to the homolytic cleavage of the C-N bond, resulting in the formation of a phenyl radical and nitric oxide (NO). researchgate.net The direct observation of the phenyl radical–nitric oxide triplet radical pair has been achieved through the photolysis of nitrosobenzene monomer in an argon matrix at 12 K, characterized by IR, UV, and ESR spectroscopy. rsc.org These reactive species can recombine to regenerate the parent nitrosobenzene upon warming. rsc.org

The formation of nitric oxide from the light-induced decomposition of related compounds like phenyl N-tert-butylnitrone (PBN) has also been reported, suggesting that nitroso compounds can serve as sources of nitric oxide in various environments. nih.gov The proposed mechanism involves the decomposition of PBN to tert-nitrosobutane, which then further decomposes to nitric oxide. nih.gov Phenyl radicals themselves are highly reactive species that can undergo various reactions, including atom abstraction and addition to substrates. researchgate.net

Radical Chemistry of Nitrosoarene Derivatives

Nitrosoarenes are highly reactive compounds that readily participate in radical reactions, making them valuable building blocks in organic synthesis. rsc.org Their conversions provide a powerful platform for constructing sterically hindered secondary amines and valuable N-heterocycles that are otherwise difficult to access. rsc.org

Radical Additions and Cascade Reactions by Radical Relay

The radical chemistry of nitrosoarenes encompasses a variety of transformations, including radical additions and cascade reactions. rsc.org In these processes, the nitroso group acts as a radical acceptor. Radical cascade reactions are particularly attractive as they allow for the rapid construction of complex molecular architectures from simple starting materials. rsc.org The concept of a "radical relay" enables these cascades to proceed catalytically, enhancing their atom economy. rsc.org These reactions can involve the formation of multiple new bonds in a single, efficient sequence.

Multi-Component Radical Reactions

Nitrosoarenes are effective partners in multi-component radical reactions, where three or more reactants combine in a single operation to form a complex product. rsc.org This approach is highly convergent and allows for a significant increase in molecular complexity in a single step. The ability of nitroso compounds to act as versatile radical acceptors facilitates their use in these powerful synthetic transformations. researchgate.net

Spin-Trapping Applications

Nitroso compounds, including aromatic nitroso derivatives like nitrosobenzene and 2-methyl-2-nitrosopropane, are widely used as spin traps in electron paramagnetic resonance (EPR) spectroscopy. rsc.orgrsc.org They react with transient free radicals to form more stable nitroxide radicals, whose characteristic EPR spectra allow for the identification of the original radical species. rsc.org This technique, known as immuno-spin trapping when combined with immunological detection methods, has been applied to study protein-centered radicals in various biological and pathological processes. nih.gov The choice of spin trap is crucial, and nitrosoarenes offer the advantage of directly attaching the radical to the nitrogen atom of the nitroxide, providing significant information about the trapped radical's structure. rsc.org

C-H Functionalization Directed by the N-Nitroso Moiety

The N-nitroso moiety can serve as a powerful directing group in C-H functionalization reactions. researchgate.net This strategy allows for the selective activation and transformation of otherwise unreactive C-H bonds, typically at the ortho position of the aromatic ring. Several metal-catalyzed ortho-functionalizations of N-nitrosoanilines have been developed, including alkenylation, acylation, alkoxylation, acyloxylation, and cyanation. researchgate.net The nitro group itself can also promote the functionalization of heterocyclic systems like pyridones and quinolones by activating the scaffold for nucleophilic attack. nih.gov This activation facilitates cine-substitution reactions, where a nucleophile attacks at a position adjacent to the nitro group, leading to the displacement of a different leaving group and the formation of a functionalized product. nih.gov

Metal-Catalyzed Ortho-Functionalization of N-Nitrosoanilines

The N-nitroso group is a versatile and effective directing group in transition metal-catalyzed C-H activation, enabling the functionalization of the ortho-position of N-nitrosoanilines. frontiersin.orgresearchgate.net This traceless directing group utilizes its lone pair of electrons to coordinate with a transition metal, facilitating the activation of the otherwise inert C-H bond at the adjacent ortho position. frontiersin.orgnih.gov This strategy has been successfully employed with various transition metals, including rhodium, palladium, cobalt, iridium, and ruthenium, to introduce a wide range of functional groups. researchgate.net

Rhodium(III)-catalyzed reactions, in particular, have demonstrated high efficiency for the C-H functionalization of N-nitrosoanilines. frontiersin.orgnih.gov For instance, the oxidative coupling of N-nitrosoanilines with substituted allyl alcohols can be achieved with low rhodium catalyst loading, yielding functionalized ortho-β-aryl aldehydes and ketones. frontiersin.orgnih.gov This protocol exhibits high functional group tolerance and offers a direct method for creating new carbon-carbon bonds. frontiersin.org The general mechanism involves the coordination of the nitroso group to the metal center, followed by ortho C-H bond activation to form a five-membered metallacycle intermediate. researchgate.net Subsequent reaction with a coupling partner and reductive elimination yields the ortho-functionalized product and regenerates the catalyst. researchgate.net This approach has been used for various transformations, including alkenylation, acylation, alkoxylation, and cyanation. nih.gov

The versatility of the N-nitroso directing group allows for sequential functionalization. For example, after an initial C-H activation at one ortho-position, a second functionalization at the other ortho-position can be carried out using a different metal catalyst, such as palladium. frontiersin.org

Table 1: Examples of Metal-Catalyzed Ortho-Functionalization of N-Nitrosoanilines This table is interactive. You can sort and filter the data.

| Catalyst System | Coupling Partner | Functionalization Type | Reference |

|---|---|---|---|

| Rh(III) | Substituted Allyl Alcohols | Alkenylation / Carbonyl formation | frontiersin.orgnih.gov |

| Rh(III) | Alkyl Acrylates | Olefination | researchgate.net |

| Pd(II) | Diphenyl Acetylene | Alkenylation | frontiersin.org |

| Pd(II) | Phenyl Glyoxylic Acid | Acylation | frontiersin.org |

| General Transition Metals | Various | Alkenylation, Acylation, Alkoxylation, Cyanation | nih.gov |

Intramolecular Nitroso Ene Reactions

The intramolecular nitroso ene reaction provides a powerful pathway for the synthesis of various nitrogen-containing heterocycles. ucl.ac.uknih.gov This reaction involves the formation of a nitrosoarene intermediate from a corresponding nitroarene, which then undergoes an intramolecular ene reaction. nih.gov An efficient method has been developed using an earth-abundant iron catalyst with phenylsilane (B129415) as the terminal reductant to produce six- or seven-membered N-heterocycles. nih.gov

The reaction is triggered by a low concentration of iron(II) acetate (B1210297) and a 4,7-dimethoxyphenanthroline ligand. nih.gov It demonstrates a broad substrate scope, tolerating both electron-donating and electron-withdrawing substituents on the nitroarene ring. nih.gov The nature of the ortho-substituent on the nitroarene can be varied to diastereoselectively construct a range of important heterocyclic scaffolds, including benzoxazines, dihydrobenzothiazines, tetrahydroquinolines, and tetrahydroquinoxalines. nih.gov For example, the reaction proceeds smoothly at a methylene position on the side chain to afford the corresponding benzoxazine (B1645224) as a single isomer. nih.gov Even sterically congested C-N bonds can be formed using this methodology. nih.gov

Mechanistic studies indicate that the reaction proceeds through a nitrosoarene intermediate. nih.gov Kinetic analysis revealed a first-order rate dependence on the concentrations of the catalyst, nitroarene, and silane. nih.gov The turnover-limiting step is believed to be the hydride transfer from an iron-hydride species to the coordinated nitroarene, which occurs through a highly ordered transition state. nih.gov

Table 2: Substrate Scope of Iron-Catalyzed Intramolecular Nitroso Ene Reaction This table is interactive. You can sort and filter the data.

| Ortho-Substituent Linker (X) | Ene Component | Product Type | Reference |

|---|---|---|---|

| Oxygen | Allyl | Benzoxazine | nih.gov |

| Sulfur | Allyl | Dihydrobenzothiazine | nih.gov |

| N-Tosyl | Allyl | Tetrahydroquinoline | nih.gov |

| N-Tosyl | Propargyl | Tetrahydroquinoxaline | nih.gov |

| Oxygen | Methylene | Benzoxazine | nih.gov |

| Oxygen | Prenyl | Benzoxazine | nih.gov |

| Malonate | Prenyl | N-Heterocycle | nih.gov |

Dimerization and Dissociation Dynamics of Aromatic C-Nitroso Compounds

A defining characteristic of aromatic C-nitroso compounds is their tendency to exist in a dynamic equilibrium between monomeric and dimeric forms. at.uascite.ai This equilibrium is highly sensitive to the compound's environment, including its physical state, solvent, and temperature. at.uamdpi.com

Monomer-Dimer Equilibrium in Solution and Solid State

In the solid state, most aromatic C-nitroso compounds exist as dimeric azodioxides, which are typically colorless or yellow. researchgate.netresearchgate.net These dimers can exist as two stereoisomers, the E (trans) and Z (cis) forms, with the E-isomer often being more prevalent in the crystal lattice. researchgate.netresearchgate.net

Upon dissolution in a solvent, these dimers tend to dissociate into their corresponding monomeric forms, which are characterized by a distinct blue or green color. acs.orgnih.gov This establishes a monomer-dimer equilibrium that can be influenced by several factors. In many organic solvents, the monomeric form is favored. nih.gov However, in an aqueous medium, the equilibrium can dramatically shift to favor the dimer, likely due to the dipolar stabilization of the more polar dimer structure by water molecules. nih.gov For instance, the equilibrium constant for the monomerization of 4-nitrosocumene is significantly different in an organic solvent compared to water, highlighting a substantial medium effect. nih.gov Electron-donating substituents at the para-position can also influence the equilibrium, sometimes favoring the monomeric form even in the solid state. mdpi.com The interconversion between E and Z dimers in solution typically proceeds through the dissociation to the monomer followed by re-dimerization. mdpi.com

Table 3: Monomer-Dimer Equilibrium Data for Nitrosoarenes This table is interactive. You can sort and filter the data.

| Compound | Solvent | Temperature (K) | Equilibrium Constant (Km) | ΔG° (kJ/mol) | Favored Form | Reference |

|---|---|---|---|---|---|---|

| 4-Nitrosocumene | D₂O | 300 | 0.00036 ± 0.00016 M | 20 ± 1 | Dimer | acs.orgnih.gov |

| Nitrosobenzene | CD₂Cl₂ | 298 | 52 M | -9.8 | Monomer | nih.gov |

Photodissociation of Azodioxy Dimers in Crystalline Solids

The monomer-dimer equilibrium of aromatic C-nitroso compounds can be manipulated not only by solvent and temperature but also by light. The crystalline azodioxy dimers, while often thermally stable, can undergo photodissociation into their constituent monomers. scite.aimdpi.com This process is typically achieved by irradiating the crystalline solid with UV light (e.g., 254 nm) at cryogenic temperatures, such as 10-12 K. mdpi.com

The photodissociation is visually apparent, as the colorless or yellow dimer crystals transform into the blue or green color of the monomer. mdpi.com This phenomenon represents a form of solid-state photochromism. acs.org The monomeric molecules generated within the crystal lattice are considered metastable. mdpi.com The process is reversible; upon slow warming, the monomers re-dimerize, returning to the thermodynamically stable azodioxy form and restoring the original crystal color. scite.aimdpi.com This reversible photodissociation and thermal re-dimerization in the crystalline state make these compounds valuable models for studying reaction mechanisms in solid-state organic chemistry. mdpi.com

Advanced Spectroscopic Characterization and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for the unambiguous structural assignment and for probing the dynamic conformational behavior of 2-methyl-4-nitro-1-nitrosobenzene.

A comprehensive analysis using a suite of NMR experiments would be required to fully assign the proton and carbon signals of this compound.

¹H NMR: The proton NMR spectrum is expected to show four distinct signals: one for the methyl group and three for the aromatic protons. Due to the asymmetric substitution pattern, each aromatic proton would be unique. The methyl group protons (H-7) would appear as a singlet in the typical benzylic region. The aromatic protons (H-3, H-5, and H-6) would exhibit splitting patterns based on their coupling with adjacent protons. For instance, H-3 and H-6 would likely appear as doublets, while H-5 would be a doublet of doublets. Their chemical shifts are influenced by the electronic effects of the nitro (strongly electron-withdrawing), nitroso (electron-withdrawing), and methyl (weakly electron-donating) groups.

¹³C NMR and DEPT-135: The ¹³C NMR spectrum would display seven unique signals, corresponding to the six aromatic carbons and the single methyl carbon. The DEPT-135 experiment would be instrumental in distinguishing these, showing a positive signal for the CH₃ group, positive signals for the three CH aromatic carbons, and no signals for the three quaternary carbons (C-1, C-2, C-4).

2D NMR (COSY and HSQC):

COSY (Correlation Spectroscopy) would reveal proton-proton coupling relationships, definitively connecting adjacent protons. For example, a cross-peak between the signals for H-5 and H-6 would confirm their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom. This allows for the unambiguous assignment of the protonated carbons (C-3, C-5, C-6, and C-7). The quaternary carbon signals can then be assigned based on expected chemical shifts and correlations observed in other, longer-range 2D NMR experiments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: These are estimated values based on analogous compounds like 2-methyl-4-nitroaniline (B30703) and substituted nitrosobenzenes.)

| Atom Position | ¹H Shift (ppm) | ¹³C Shift (ppm) | DEPT-135 | COSY Correlations | HSQC Correlation |

| 1 | - | ~160-165 | - | - | - |

| 2 | - | ~135-140 | - | - | - |

| 3 | ~8.0-8.2 | ~120-125 | CH | H-5 | C-3 |

| 4 | - | ~145-150 | - | - | - |

| 5 | ~7.8-8.0 | ~125-130 | CH | H-3, H-6 | C-5 |

| 6 | ~7.5-7.7 | ~115-120 | CH | H-5 | C-6 |

| 7 (CH₃) | ~2.5-2.7 | ~18-22 | CH₃ | - | C-7 |

Rotation around the carbon-nitrogen bond (C1-N) of the nitroso group is significantly restricted due to its partial double-bond character. This restriction gives rise to the existence of planar rotational isomers, or rotamers. For this compound, these are designated as syn and anti isomers, depending on whether the nitroso oxygen is oriented on the same side as the ortho-methyl group (syn) or on the opposite side (anti). The steric hindrance from the ortho-methyl group would strongly favor the anti rotamer, where the oxygen atom points away from the methyl group, to minimize steric strain.

Studies on ortho-substituted nitrosobenzenes have demonstrated that a bulky ortho substituent forces the nitroso group to lie in the plane of the aromatic ring. cdnsciencepub.com In this compound, the ortho-methyl group acts as this bulky substituent. This co-planar arrangement is crucial as it maximizes the resonance interaction (π-conjugation) between the nitroso group and the benzene (B151609) ring, which significantly influences the molecule's electronic properties and reactivity. The orientation of the N=O group relative to the C-N bond is therefore fixed in the plane of the ring, with a strong preference for the anti conformation as noted above.

At ambient temperatures, the interconversion between the syn and anti rotamers may be rapid on the NMR timescale, resulting in a time-averaged spectrum. However, by lowering the temperature, a technique known as Dynamic NMR (DNMR) can be employed to slow this rotation. At a sufficiently low temperature (the "coalescence temperature"), the signals corresponding to the individual syn and anti rotamers would resolve and become distinct.

By analyzing the changes in the NMR lineshape over a range of temperatures, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier. missouri.edu While not reported for this specific molecule, rotational barriers for similar nitroso compounds have been determined, and a barrier for this compound would be expected to be accessible by DNMR techniques. missouri.edu

The ¹³C NMR chemical shifts are particularly sensitive to the electronic character and orientation of the nitroso group. cdnsciencepub.com The monomeric nitroso group is a powerful π-electron acceptor, a property that allows it to dominate the electronic landscape of the aromatic ring, even in the presence of other groups like the nitro substituent. cdnsciencepub.com

The ¹³C chemical shift of the carbon atom directly bonded to the nitroso group (C-1) is a key indicator of the group's orientation. In the constrained, planar conformation enforced by the ortho-methyl group, the strong resonance effect of the nitroso group would significantly influence the chemical shifts of the entire ring system, particularly the carbons at the ortho and para positions relative to the nitroso group (C-6 and C-4). cdnsciencepub.com This makes ¹³C NMR an excellent probe for confirming the planar conformation and understanding the electronic distribution within the molecule. cdnsciencepub.com

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) provides critical information regarding the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation. For this compound (C₇H₆N₂O₃, Molecular Weight: 166.14 g/mol ), electron ionization mass spectrometry (EI-MS) would be expected to produce a distinct fragmentation pattern.

The molecular ion peak (M⁺·) would be observed at a mass-to-charge ratio (m/z) of 166. The subsequent fragmentation would be dominated by the loss of the relatively weak N-O bonds from the nitroso and nitro functional groups. researchgate.netyoutube.com

Key fragmentation pathways would include:

Loss of the nitroso group (·NO): A prominent fragment ion would be expected at m/z 136, corresponding to the [M - NO]⁺ ion.

Loss of the nitro group (·NO₂): A significant peak at m/z 120 would arise from the loss of the nitro group, forming the [M - NO₂]⁺ ion. youtube.comresearchgate.net

Further Fragmentation: These primary fragment ions could undergo further fragmentation, such as the loss of carbon monoxide (CO), to produce other characteristic smaller ions.

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Proposed Ion Structure | Formula of Ion |

| 166 | Molecular Ion | [C₇H₆N₂O₃]⁺· |

| 136 | Ion from loss of ·NO | [C₇H₆NO₂]⁺ |

| 120 | Ion from loss of ·NO₂ | [C₇H₆NO]⁺ |

| 92 | Ion from loss of ·NO₂ and CO | [C₆H₆N]⁺ |

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a fundamental technique for determining the molecular weight and elucidating the structure of organic compounds through analysis of their fragmentation patterns. For this compound, the mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation is dictated by the functional groups present—nitro (NO₂), nitroso (NO), and the methyl-substituted aromatic ring.

The fragmentation of aromatic nitro compounds typically involves the loss of the nitro group and its constituent atoms. youtube.comnist.gov Common fragmentation pathways include the loss of a nitro radical (•NO₂, 46 Da), an oxygen atom (O, 16 Da), and a nitric oxide radical (•NO, 30 Da). The nitroso group can also be readily lost as a •NO radical. The stability of the aromatic ring often results in a prominent phenyl cation or related aromatic fragments. youtube.com

Based on these principles, the expected EI-MS fragmentation pattern for this compound (Molecular Weight: 166.13 g/mol ) would include several key fragments.

Interactive Data Table: Predicted EI-MS Fragmentation of this compound

| Fragment Ion (m/z) | Proposed Lost Neutral Fragment | Formula of Lost Fragment | Proposed Fragment Ion Structure |

| 150 | O | O | [C₇H₆N₂O₂]⁺ |

| 136 | NO | NO | [C₇H₆NO₂]⁺ |

| 120 | NO₂ | NO₂ | [C₇H₆NO]⁺ |

| 106 | NO + CO | NO, CO | [C₆H₆O]⁺ |

| 91 | NO + NO₂ | NO, NO₂ | [C₇H₇]⁺ (Tolyl Cation) |

| 77 | CH₃ + NO + NO₂ | CH₃, NO, NO₂ | [C₆H₅]⁺ (Phenyl Cation) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, enabling the determination of its elemental composition. For this compound, HRMS is crucial for confirming its molecular formula, C₇H₆N₂O₃. lookchem.com

The exact mass of the compound is calculated by summing the precise masses of its constituent isotopes. This measured value can then be used to distinguish it from other compounds with the same nominal mass but different elemental formulas.

Interactive Data Table: HRMS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₇H₆N₂O₃ | lookchem.com |

| Calculated Monoisotopic Mass | 166.03784 g/mol | lookchem.com |

| Nominal Mass | 166 g/mol |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule based on their characteristic vibrational frequencies.

Characterization of Functional Groups and Intermediates

The IR spectrum of this compound is expected to be dominated by the strong absorptions of the nitro and nitroso groups. Aromatic nitro compounds typically display two distinct, strong stretching bands corresponding to the asymmetric and symmetric vibrations of the N-O bonds. nist.gov The nitroso group also has a characteristic stretching frequency. Additional bands arise from the C-H and C=C vibrations of the substituted benzene ring.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 | Strong |

| Nitroso (N=O) | N=O Stretch | 1490 - 1580 | Medium-Strong |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Methyl (CH₃) | C-H Stretch | 2850 - 3000 | Medium-Weak |

| Aromatic Ring | C-H Bending (Out-of-plane) | 700 - 900 | Strong |

ReactIR for In-Situ Mechanistic Monitoring (e.g., Oxazetidin-4-one Intermediate)

ReactIR is a Fourier Transform Infrared (FTIR) based technique that allows for the real-time, in-situ monitoring of chemical reactions. By inserting a probe directly into the reaction vessel, it can track the concentration changes of reactants, products, and transient intermediates as the reaction progresses. This provides invaluable data for elucidating reaction mechanisms and kinetics.

While no specific studies employing ReactIR for the analysis of this compound were identified in the search results, this technique would be highly applicable. For instance, in a reaction hypothesized to proceed through an oxazetidin-4-one intermediate, ReactIR could potentially detect the characteristic carbonyl (C=O) stretching frequency of the four-membered ring, providing direct evidence for its formation and consumption during the reaction.

Time-Resolved IR Spectroscopy for Solid-State Reactions

Time-resolved infrared (TR-IR) spectroscopy is an advanced technique used to study the dynamics of chemical reactions that occur on very fast timescales, from femtoseconds to seconds. tum.deunipr.it It is particularly well-suited for investigating photoinduced or thermally activated processes in the solid state. tum.deresearchgate.netchemrxiv.org The method involves initiating a reaction with a short pulse of energy (e.g., a laser pulse) and then probing the subsequent structural changes by recording IR spectra at different time delays. tum.de

This technique could be instrumental in understanding the solid-state reactivity of this compound, a compound class often associated with high energy and potential instability. For example, TR-IR could monitor the initial steps of a thermal decomposition or a solid-state rearrangement, identifying short-lived intermediates by their unique vibrational signatures. However, specific TR-IR studies on the solid-state reactions of this compound have not been identified.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. It is uniquely sensitive to the electronic environment of the unpaired electron, providing information about the structure and identity of radical species.

Nitroso compounds are well-known as effective spin traps, reacting with unstable radicals to form more persistent nitroxide radicals that are readily detectable by EPR. Furthermore, the nitroaromatic moiety itself can undergo reduction to form a radical anion. Therefore, EPR spectroscopy is a critical tool for investigating the potential radical chemistry of this compound. Studies on related compounds like nitromethane (B149229) have shown the utility of EPR in identifying various radical species formed during photolysis or other reactions. uhmreactiondynamics.org Although no specific EPR studies on this compound were found, the technique remains essential for exploring its potential to form or interact with radical intermediates.

Detection and Characterization of Radical Intermediates and Products

Information regarding the direct detection and characterization of radical intermediates and products of this compound through techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy is not available in the reviewed literature. Studies on other nitroso-aromatic compounds often utilize EPR to investigate the formation of nitroxide radicals, but specific data for the title compound is absent.

UV-Visible Spectroscopy

Monitoring Dimerization and Dissociation Processes

There is a lack of specific studies utilizing UV-Visible spectroscopy to monitor the dimerization and dissociation equilibria of this compound. Aromatic nitroso compounds are known to exist in equilibrium between monomeric (colored) and dimeric (often colorless) forms, and UV-Vis spectroscopy is a primary tool for studying these processes. However, specific absorption maxima, extinction coefficients, and kinetic data for the dimerization and dissociation of this compound are not documented in the available resources.

Computational and Theoretical Investigations of Nitrosobenzene Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory has become a cornerstone of computational chemistry for studying aromatic compounds. It offers a balance between accuracy and computational cost, making it suitable for analyzing molecules with multiple functional groups like 2-methyl-4-nitro-1-nitrosobenzene.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d) or larger), would be the first step in a computational investigation of this compound. unpatti.ac.id This process determines the most stable three-dimensional arrangement of the atoms in the molecule, its bond lengths, and bond angles. For substituted benzenes, the planarity of the benzene (B151609) ring is a key feature, although the substituents may have dihedral angles with respect to the ring. mdpi.com For instance, in 1-chloro-2-methyl-4-nitrobenzene, the nitro group is slightly twisted out of the plane of the benzene ring. mdpi.com A similar deviation would be expected for this compound.

The electronic structure analysis would reveal the distribution of electrons within the molecule. The nitro (-NO2) and nitroso (-NO) groups are strong electron-withdrawing groups, while the methyl (-CH3) group is a weak electron-donating group. DFT calculations can quantify these effects by calculating atomic charges (e.g., Mulliken or Hirshfeld charges) and analyzing the frontier molecular orbitals (HOMO and LUMO). mdpi.com The distribution of these orbitals is crucial for predicting the molecule's reactivity towards electrophiles and nucleophiles. In nitrobenzene (B124822), the HOMO has significant coefficients on the meta-positions, which is consistent with its meta-directing nature in electrophilic aromatic substitution. mdpi.com For this compound, the interplay of the three substituents would create a more complex electronic landscape.

Reaction Mechanism Elucidation and Transition State Analysis

DFT is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For a hypothetical reaction involving this compound, such as a nucleophilic aromatic substitution, DFT calculations could model the step-by-step process.

Transition state analysis is key to understanding the kinetics of a reaction. By locating the transition state structure, chemists can understand the geometry of the molecule at the peak of the energy barrier. For the nitration of nitrobenzene, a two-step mechanism involving the formation of a cationic intermediate has been studied using DFT. researchgate.net A similar approach could be applied to reactions of this compound to understand how the substituents influence the stability of any intermediates and the structure of the transition states.

Calculation of Activation Energies and Kinetic Parameters

Once the transition state is located, its energy relative to the reactants can be calculated to determine the activation energy (Ea) of the reaction. This is a critical parameter for predicting the reaction rate. Theoretical studies on the decomposition of substituted nitrobenzenes have used DFT to calculate the dissociation energies of the C-NO2 bond. nih.gov These studies show that the position and nature of the substituent significantly affect the activation energy. nih.gov For this compound, DFT could be used to predict the activation energies for various potential reactions, providing insights into which reaction pathways are most likely to occur.

From the calculated activation energy and other thermodynamic properties obtained from frequency calculations, it is possible to estimate kinetic parameters such as the rate constant using transition state theory.

Prediction and Interpretation of Kinetic Isotope Effects

Kinetic Isotope Effects (KIEs) are a sensitive probe of reaction mechanisms and transition state structures. By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium), changes in the reaction rate can be observed and compared with theoretical predictions. DFT calculations can predict KIEs by computing the vibrational frequencies of the reactants and the transition state for both the isotopically light and heavy species.

While no KIE studies have been reported for this compound, research on other enzyme-catalyzed reactions demonstrates the power of this combined experimental and computational approach. nih.gov For a potential reaction involving the methyl group of this compound, a primary KIE could be predicted by modeling the reaction with both -CH3 and -CD3 groups. Agreement between the calculated and experimentally measured KIE would provide strong evidence for the predicted transition state structure.

Substituent Effects on Reactivity and Electronic Properties

The reactivity and electronic properties of a benzene derivative are heavily influenced by its substituents. The Hammett equation provides an empirical way to quantify these effects, and DFT calculations can provide a theoretical basis for these observations. Studies on substituted nitrobenzenes have shown that the C-N bond dissociation energy can be correlated with the Hammett constant of the substituent. nih.gov

In this compound, the electron-donating methyl group is ortho to the nitroso group and meta to the nitro group. The electron-withdrawing nitro and nitroso groups are in a para-relationship to each other. DFT calculations could be used to systematically study the individual and combined effects of these substituents on properties such as the molecule's dipole moment, ionization potential, electron affinity, and the reactivity of the aromatic ring towards substitution reactions. The interplay of the resonance and inductive effects of these groups would lead to a unique set of electronic properties for this specific isomer.

Quantum Chemical Calculations

Quantum chemical calculations encompass a range of methods, including DFT, as well as more computationally intensive ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory. These higher-level methods can provide even more accurate results, particularly for electronic properties and reaction energies, though at a greater computational expense.

For a molecule like this compound, high-level quantum chemical calculations could be used to benchmark the results from more routine DFT methods. They could provide highly accurate predictions of properties that are sensitive to electron correlation effects. For example, the excited states of nitrobenzene have been studied using the multi-state complete active space second-order perturbation theory (MS-CASPT2) method, providing excellent agreement with experimental data. nih.gov Similar high-level calculations on this compound would provide a detailed understanding of its photochemistry.

Below is a hypothetical data table summarizing the kind of information that could be obtained from DFT calculations on this compound, based on typical values for related compounds.

| Calculated Property | Hypothetical Value | Method/Basis Set |

| Dipole Moment | ~3.5 D | B3LYP/6-311+G(d,p) |

| HOMO Energy | ~-8.2 eV | B3LYP/6-311+G(d,p) |

| LUMO Energy | ~-3.1 eV | B3LYP/6-311+G(d,p) |

| C-NO2 Bond Dissociation Energy | ~70 kcal/mol | PBE0/6-31+G(d,p) |

This table is for illustrative purposes and does not represent actual calculated data for this compound.

Quantitative Structure-Property Relationship (QSPR) and Machine Learning Approaches

Quantitative Structure-Property Relationship (QSPR) and the closely related Quantitative Structure-Activity Relationship (QSAR) models are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its properties or biological activity. nih.govbasicmedicalkey.com These data-driven approaches are fundamental in modern computational chemistry for predicting the characteristics of novel or untested molecules like this compound, thereby accelerating research and reducing the need for extensive experimental testing. kashanu.ac.ir

The development of a QSPR/QSAR model is a systematic process. It begins with the compilation of a dataset of molecules with known experimental values for a specific property (e.g., toxicity, boiling point, mutagenicity). nih.gov For nitroaromatic compounds, extensive datasets have been used to build models predicting properties like mutagenicity against Salmonella typhimurium and toxicity towards various organisms. nih.govscribd.com

The dataset is typically divided into a training set, used to build the model, and a test set (or external validation set), used to evaluate its predictive power on compounds not used during model development. nih.gov The core of the model is a mathematical equation that links molecular descriptors (numerical representations of molecular structure) to the property of interest. acs.org Multiple linear regression (MLR) is a common method, but more advanced machine learning algorithms like Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forests are increasingly employed. nih.govscribd.com

Validation is a critical step to ensure the model is robust, stable, and predictive. nih.gov This involves both internal validation (e.g., cross-validation using the training set) and external validation with the test set. The Organisation for Economic Co-operation and Development (OECD) has established principles for validating QSAR models for regulatory purposes, emphasizing a defined endpoint, an unambiguous algorithm, a defined applicability domain, appropriate measures of goodness-of-fit, robustness, and predictivity, and a mechanistic interpretation, if possible. nih.gov

The predictive power of a QSPR model is highly dependent on the chosen molecular descriptors. These are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, or electronic properties. For nitroaromatic compounds, a wide array of descriptors are calculated, including quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment), constitutional descriptors (e.g., molecular weight), and topological descriptors which describe the connectivity of atoms. scribd.com

The Simplified Molecular Input Line Entry System (SMILES) provides a simple string representation of a chemical structure (for this compound, the SMILES is CC1=CC(=C(C=C1)N=O)N+[O-]). This format can be used to generate "optimal descriptors" where fragments of the SMILES string are correlated with the endpoint being modeled. acs.org This technique has been successfully applied to model various properties, including the normal boiling points of organic compounds and the mutagenicity of heteroaromatic amines. acs.org The use of SMILES-based descriptors offers a straightforward yet powerful way to encode structural information relevant to the property being predicted. acs.org

Interactive Table: Examples of Molecular Descriptor Categories

| Descriptor Category | Description | Example(s) for a Nitroaromatic Compound |

| Constitutional | Based on the molecular formula, describes the composition without regard to geometry. | Molecular Weight, Count of Nitrogen Atoms, Count of Rotatable Bonds |

| Topological | Based on the 2D graph representation of the molecule, describes atomic connectivity. | Wiener Index, Randic Connectivity Index, Balaban J Index |

| Geometrical | Based on the 3D structure of the molecule, describes its size and shape. | Molecular Surface Area, Molecular Volume, Radius of Gyration |

| Electronic | Describes the electronic properties of the molecule. | Dipole Moment, HOMO/LUMO Energies, Polarizability |

| SMILES-based | Derived from the SMILES string representation of the molecule. | Counts of specific SMILES attributes (e.g., 'c', 'n', '=O') |

The quality and predictive ability of a QSPR model are assessed using a suite of statistical parameters. Standard metrics include the coefficient of determination (R²) for the training set, the cross-validated R² (Q²), and the R² for the external test set (R²_pred).

A more recently developed validation criterion is the Index of Ideality of Correlation (IIC) . nih.gov The IIC is a robust metric for the predictive potential of a model because it considers not only the correlation coefficient between experimental and predicted values but also the dispersion of these values. nih.gov It is calculated using data from the calibration set and accounts for both positive and negative deviations between the predicted and experimental data, offering a more stringent assessment of a model's performance. nih.gov Studies have shown that using the IIC can significantly improve the predictive power of QSAR models for endpoints like mutagenicity. nih.gov

Interactive Table: Key Statistical Validation Parameters in QSPR/QSAR

| Parameter | Description | Typical Acceptable Value |

| R² (Coefficient of Determination) | Measures the goodness-of-fit for the training set. | > 0.6 |

| Q²_LOO (Leave-One-Out CV R²) | Measures internal predictive ability through cross-validation. | > 0.5 |

| R²_pred (External Validation R²) | Measures predictive ability on an independent external test set. | > 0.6 |

| RMSE (Root Mean Square Error) | Measures the average magnitude of the errors between predicted and experimental values. | As low as possible |

| IIC (Index of Ideality of Correlation) | A criterion of predictive potential that accounts for correlation and data dispersion. | Closer to 1.0 |

Molecular Modeling and Simulation Techniques

Beyond statistical models, molecular modeling and simulation techniques provide a dynamic and physically-based understanding of molecular systems. These methods are used to study the conformational landscape, intermolecular interactions, and time-dependent behavior of molecules like this compound.

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the structure, dynamics, and thermodynamics of a molecule in a simulated environment, such as in an aqueous solution.

For nitroaromatic compounds, MD simulations can be used to understand how a molecule like this compound interacts with its environment or with biological macromolecules. For example, MD simulations have been performed on the nitrobenzene dioxygenase (NBDO) enzyme to understand its catalytic mechanism. These simulations provided insights into the specific interactions within the enzyme's active site that are crucial for catalysis, such as the role of key hydrogen bonds and specific amino acid residues (like Asn258) in positioning the substrate for oxidation. Furthermore, the simulations revealed a network of water molecules at the entrance to the active site that could play a role in the catalytic process. Such detailed, dynamic insights are beyond the scope of static modeling or QSPR approaches and are essential for a comprehensive understanding of the molecule's behavior in a complex system.

Molecular Docking Studies

Molecular docking is a computational method used extensively in medicinal chemistry to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. ajprd.com This technique models the interaction between a small molecule and a macromolecule at the atomic level, allowing researchers to characterize the binding behavior and predict the affinity of the ligand for the binding site. ajprd.com For nitrosobenzene (B162901) derivatives and related nitroaromatic compounds, molecular docking studies have been instrumental in elucidating their mechanism of action and identifying potential therapeutic targets. Although specific molecular docking research on this compound is not extensively available in public literature, studies on structurally related nitro compounds provide significant insights into their biological interactions.

Research on a series of nitro-substituted benzamide (B126) derivatives has utilized molecular docking to investigate their anti-inflammatory potential. nih.gov These studies targeted the inducible nitric oxide synthase (iNOS) enzyme, which is involved in inflammatory processes. researchgate.net The docking analysis revealed that the binding efficiency of these compounds is influenced by the number and orientation of the nitro groups. nih.govresearchgate.net Specifically, compounds with an optimal arrangement of nitro groups demonstrated higher binding affinities to the iNOS active site. researchgate.net

Table 1: Molecular Docking Data for Nitro Benzamide Derivatives against iNOS

| Compound | Target Protein | IC50 (µM) | Key Findings |

|---|---|---|---|

| Compound 5 | iNOS | 3.7 | Binds efficiently due to optimum number and orientation of nitro groups. nih.govresearchgate.net |

| Compound 6 | iNOS | 5.3 | Binds efficiently due to optimum number and orientation of nitro groups. nih.govresearchgate.net |

In a different context, molecular docking has been applied to understand the anti-inflammatory and vasorelaxant activities of nitro-containing chalcones. mdpi.com These studies explored the interactions of chalcone (B49325) derivatives with cyclooxygenase (COX-1 and COX-2) and endothelial nitric oxide synthase (eNOS). The position of the nitro group on the chalcone structure was found to be critical for its biological activity. mdpi.com For instance, compounds with a nitro group at the ortho position showed the highest anti-inflammatory activity, a finding supported by their docking interactions with COX-1 and COX-2. mdpi.com Conversely, vasorelaxant effects were more pronounced in compounds where the nitro group was in the para position of the B ring, which correlated with interactions with the eNOS enzyme. mdpi.com

Table 2: Molecular Docking Data for Nitrochalcone Derivatives

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|---|

| Compound 1 | eNOS | -6.5 | Hydrogen bond with Arg365, π-alkyl interaction with Pro451. mdpi.com |

| Compound 7 | eNOS | -6.5 | Hydrogen bond with Arg365, π-alkyl interaction with Pro451. mdpi.com |

| Compounds 1, 2, 5 | COX-1 | -8.0 to -7.5 | Carbonyl forms hydrogen bonds with Ser353; Ring A has π-alkyl interaction with Leu531. mdpi.com |

| Compound 9 | COX-1 | -8.0 to -7.5 | Carbonyl interacts with Ser530. mdpi.com |

Furthermore, the antimicrobial potential of nitrofuran derivatives has been explored through docking simulations with E. coli nitroreductase (PDB ID: 1YLU). ajprd.com This enzyme is crucial for the activation of nitro-prodrugs. The docking scores for a series of nitrofuran compounds ranged from -5.9 to -8.8 kcal/mol. ajprd.com The top-scoring compound exhibited interactions with key amino acid residues at the active site, including glutamic acid, arginine, and serine. ajprd.com Such studies are vital for designing more effective antimicrobial agents. ajprd.com

Table 3: Molecular Docking Data for Nitrofuran Derivatives against E. coli Nitroreductase

| Compound | Target Protein | Binding Score (kcal/mol) | Interacting Residues |

|---|---|---|---|

| Compound 2a | E. coli nitroreductase (1YLU) | -8.8 | GLU 165, ARG 10 & 207, SER 39 & 12, GLN 142, LYS 205. ajprd.com |

| Standard (Nitrofurantoin) | E. coli nitroreductase (1YLU) | -8.1 | GLU 165, ARG 10 & 207, SER 12, 39 & 40, LYS 205, VAL 287, GLY 166, PRO 38. ajprd.com |

In the realm of metabolic diseases, molecular docking has been employed to evaluate nitrobenzamide derivatives as potential antidiabetic agents by targeting α-glucosidase and α-amylase. nih.gov A study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives found that the presence of both an electron-donating methyl group and an electron-withdrawing nitro group on the phenyl ring enhanced inhibitory activity. nih.gov The most active compound showed strong binding interactions, including hydrogen bonds and hydrophobic interactions, with the active site residues of the enzymes, with binding energies for the series ranging from -8.0 to -9.7 kcal/mol against α-glucosidase. nih.gov

Table 4: Molecular Docking Data for Nitrobenzamide Derivatives against α-Glucosidase

| Compound Series | Target Protein | Binding Energy Range (kcal/mol) | Key Interactions |

|---|---|---|---|

| 5a-5v | α-Glucosidase | -8.0 to -9.7 | Hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues. nih.gov |

| 5o (most active) | α-Glucosidase | Not specified | Binds effectively due to 2-CH3 and 5-NO2 substituents on the phenyl ring. nih.gov |

These examples collectively demonstrate the power of molecular docking to probe the interactions of nitroaromatic compounds with various biological targets. The detailed findings regarding binding affinities and specific molecular interactions provide a rational basis for the structure-activity relationships observed, guiding the future design of novel therapeutic agents based on the nitrosobenzene scaffold.

Electrochemical Behavior and Applications in Chemical Transformations

Electrochemical Reduction Mechanisms